molecular formula C9H12N2O2 B186952 Ethyl 2-(5-aminopyridin-2-yl)acetate CAS No. 174890-58-5

Ethyl 2-(5-aminopyridin-2-yl)acetate

Cat. No.: B186952
CAS No.: 174890-58-5
M. Wt: 180.2 g/mol
InChI Key: PXKDDIRASPIURS-UHFFFAOYSA-N
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Description

Ethyl 2-(5-aminopyridin-2-yl)acetate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethyl ester group and an amino group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-aminopyridin-2-yl)acetate typically involves the reaction of 5-aminopyridine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(5-aminopyridin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-(5-aminopyridin-2-yl)acetate involves its interaction with specific molecular targets. The amino group and the pyridine ring play crucial roles in its binding to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • Ethyl 2-(5-nitropyridin-2-yl)acetate
  • Ethyl 2-(5-hydroxypyridin-2-yl)acetate
  • Ethyl 2-(5-methylpyridin-2-yl)acetate

Comparison: Ethyl 2-(5-aminopyridin-2-yl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. Compared to its nitro, hydroxy, and methyl analogs, the amino derivative exhibits different electronic properties and can participate in a wider range of chemical reactions. Its biological activity is also influenced by the amino group, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-(5-aminopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKDDIRASPIURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619256
Record name Ethyl (5-aminopyridin-2-yl)acetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174890-58-5
Record name Ethyl 5-amino-2-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174890-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl (5-aminopyridin-2-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(5-aminopyridin-2-yl)acetate
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Synthesis routes and methods I

Procedure details

The mixture of ethyl (5-nitropyridin-2-yl)acetate (3.27 g, 15.6 mmol, step 2 of Example 1) and 5 wt. % palladium on carbon (320 mg) in methanol (25 mL) was stirred under hydrogen (1 atom) at room temperature for 4 h. The mixture was filtered through a pad of Celite washing with methanol and the filtrate was concentrated to give 2.98 g (quant.) of the title compound as a yellow oil.
Quantity
3.27 g
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reactant
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320 mg
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25 mL
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Synthesis routes and methods II

Procedure details

To a solution of (5-amino-2-pyridinyl)acetic acid (1.46 g, 9.6 mmol, Daisley; R. W.; Hanbali, J. R., Synthetic Communications., 1981, 11 (9), 743.) in ethanol was added conc. H2SO4 and stirred for 16.5 h under hydrogen atmosphere at room temperature. The mixture was neutralized with saturated NaHCO3 aqueous solution and the solvent was removed. The mixture was diluted with water and extracted with ethyl acetate (5×20 ml). The organic layer was washed with brine, dried (MgSO4) and concentrated to give 1.2 g of title compound as brown oil.
Quantity
1.46 g
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reactant
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Synthesis routes and methods III

Procedure details

Ethyl 2-(5-nitropyridin-2-yl)acetate (1.75 g, 8.33 mmol) was dissolved in ethyl acetate (20 ml) the added Pd/C (1.0 g, 9.4 mmol) and stirred under a balloon of hydrogen for 3 hrs. Filtered off the catalysts and concentrated to yield ethyl 2-(5-aminopyridin-2-yl)acetate: LC-MS: M+1=181
Quantity
1.75 g
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reactant
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20 mL
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1 g
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